molecular formula C20H16ClN3O6 B4618069 N-{2-chloro-4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide

N-{2-chloro-4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide

Cat. No. B4618069
M. Wt: 429.8 g/mol
InChI Key: VAANGYRGPORHLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{2-chloro-4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide involves complex reactions, such as the reaction of 3-nitrobenzoyl phosphoramidic dichloride and tert-butyl amine, characterized by spectroscopy techniques and X-ray diffraction to analyze structural and conformational properties (Gholivand et al., 2009). Another related process includes the synthesis from 2-nitrobenzoic acid through steps like chlorination and aminolysis, proving the adaptability of synthesis routes for such complex molecules (Gong Ping, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as single-crystal X-ray diffraction, which reveals the crystalline structure and the intermolecular hydrogen bonds that contribute to the stability and conformation of the molecule. For instance, the study by Gholivand et al. (2009) provided detailed insights into the crystal structure, including disordered molecules connected via hydrogen bonds.

Chemical Reactions and Properties

Chemical properties, such as reactivity with other compounds and the formation of new bonds, are pivotal. The formation of Schiff bases from hydrazide with different aldehydes, leading to azetidinone derivatives, exemplifies the compound's versatility in undergoing various chemical reactions to yield new compounds with potential antimicrobial and antioxidant activities (Devi et al., 2010).

Scientific Research Applications

Synthesis and Characterization of Polymeric Materials

Research has explored the synthesis of novel diamines and their subsequent use in preparing polyimides and polyamides with unique properties. For instance, a study by Mehdipour-Ataei, Sarrafi, and Hatami (2004) details the preparation of a novel diamine incorporating sulfone, ether, and amide structures, leading to the development of thermally stable polyimides with significant potential for advanced material applications (Mehdipour-Ataei, Sarrafi, & Hatami, 2004). Similarly, another study demonstrates the synthesis of aromatic poly(sulfone sulfide amide imide)s, showcasing the flexibility and thermal stability of these polymers, which could have applications in various high-performance materials (Mehdipour‐Ataei & Hatami, 2007).

Advanced Sensing and Detection Applications

Beyond polymeric materials, the chemical structure of N-{2-chloro-4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide and related compounds may also find utility in sensing and detection technologies. For instance, the use of o-phenylendiamine derivatives as chemosensors for toxic agents like phosgene indicates the potential for developing highly sensitive and selective detection systems for environmental and safety monitoring (Hu et al., 2016).

properties

IUPAC Name

N-[2-chloro-4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6/c1-2-29-17-8-5-12(10-16(17)24(27)28)19(25)22-13-6-7-15(14(21)11-13)23-20(26)18-4-3-9-30-18/h3-11H,2H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAANGYRGPORHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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